molecular formula C19H20N4O B12264497 N-[1-(3-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(3-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B12264497
M. Wt: 320.4 g/mol
InChI Key: RMAJCWANCZCBOX-UHFFFAOYSA-N
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Description

N-[1-(3-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is a complex organic compound that features a piperidine ring, a quinoline moiety, and a cyclopropane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Quinoline Moiety: The quinoline moiety is often introduced via condensation reactions with suitable quinoline derivatives.

    Attachment of the Cyclopropane Carboxamide Group: This step involves the reaction of the intermediate compound with cyclopropane carboxylic acid or its derivatives under specific conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[1-(3-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2-quinolinyl)piperidin-3-yl]cyclopropanecarboxamide
  • N-[1-(4-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide
  • N-[1-(3-cyanoquinolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide

Uniqueness

N-[1-(3-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its specific substitution pattern on the quinoline ring and the presence of the cyano group

Properties

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

N-[1-(3-cyanoquinolin-2-yl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C19H20N4O/c20-11-15-10-14-4-1-2-6-17(14)22-18(15)23-9-3-5-16(12-23)21-19(24)13-7-8-13/h1-2,4,6,10,13,16H,3,5,7-9,12H2,(H,21,24)

InChI Key

RMAJCWANCZCBOX-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC3=CC=CC=C3C=C2C#N)NC(=O)C4CC4

Origin of Product

United States

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